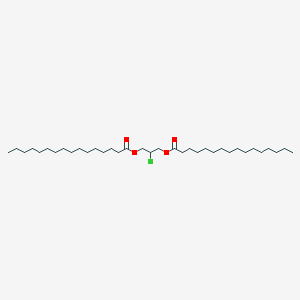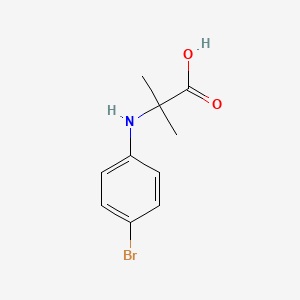![molecular formula C7H11F2N B12820941 2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
2,2-Difluoro-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of fluorine atoms at the 2,2-positions adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane typically involves the Dieckmann cyclization of a piperidine derivative. This method allows for the formation of the bicyclic structure through intramolecular condensation reactions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of palladium-catalyzed reactions and photochemical transformations are also explored to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
2,2-Difluoro-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: A similar bicyclic structure but with different substitution patterns, leading to distinct biological activities.
Uniqueness: The presence of fluorine atoms in 2,2-Difluoro-6-azabicyclo[3.2.1]octane imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C7H11F2N |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2,2-difluoro-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-6-3-5(7)4-10-6/h5-6,10H,1-4H2 |
Clé InChI |
RZXQMELGDRZLNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CC1NC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)










![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)


